molecular formula C19H20N4O4 B2418598 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-15-2

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2418598
CAS No.: 941910-15-2
M. Wt: 368.393
InChI Key: XWTYZOZBERRJHB-UHFFFAOYSA-N
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Description

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyrido[2,3-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 .

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It is known that similar compounds can affect the cell cycle and induce apoptosis , which involves a series of biochemical pathways including the intrinsic and extrinsic apoptotic pathways.

Result of Action

The result of the action of this compound is the inhibition of growth in certain human cancer cell lines. For instance, similar compounds have shown potent activities against HeLa and A549 cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzo[d][1,3]dioxole moiety into the pyrido[2,3-d]pyrimidine framework . This method often employs reagents such as tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include scaling up the Pd-catalyzed reactions and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-4-12-9-21-17-15(18(24)23(3)19(25)22(17)2)16(12)20-8-11-5-6-13-14(7-11)27-10-26-13/h5-7,9H,4,8,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYZOZBERRJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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